molecular formula C15H18N2O4 B3003356 3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene CAS No. 339098-48-5

3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene

Cat. No. B3003356
CAS RN: 339098-48-5
M. Wt: 290.319
InChI Key: HLLIOWSPFUGBRI-UHFFFAOYSA-N
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Description

The compound 3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene is a spirocyclic compound that is part of a broader class of azaspirocyclic compounds. These compounds are characterized by their spiro-fused bicyclic structures, which include both oxygen and nitrogen atoms within the ring system. The presence of the nitrophenyl group suggests potential for interesting chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of related azaspirocyclic compounds has been reported in the literature. For instance, a nitroso-ene cyclization was used to construct 1-azaspiro[4.4]nonane, which is a key structural motif in the synthesis of cephalotaxus alkaloids . Although the target compound is not directly synthesized in this study, the methodology could potentially be adapted for the synthesis of this compound. Additionally, asymmetric formation of the azaspiro[5.6]dodec-9-ene system has been achieved through Diels-Alder reactions, which could be a viable synthetic route for the target compound with appropriate modifications .

Molecular Structure Analysis

The molecular structure of azaspirocyclic compounds is complex due to the presence of multiple chiral centers and the spiro-fused bicyclic system. The asymmetric construction of such systems is challenging but has been accomplished with high enantioselectivity, as demonstrated in the synthesis of marine natural toxins . The molecular structure of this compound would likely exhibit similar stereochemical complexity.

Chemical Reactions Analysis

Azaspirocyclic compounds can undergo various chemical reactions, including electrocatalytic oxidations. For example, a chiral 1-azaspiro[5.5]undecane-N-oxyl radical was used for the enantioselective electrocatalytic oxidation of sec-alcohols . This suggests that the nitro group in the target compound could potentially be involved in redox reactions or serve as a precursor for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspirocyclic compounds are influenced by their molecular structure. The presence of heteroatoms within the ring system can affect properties such as solubility, boiling point, and reactivity. The nitro group in the target compound is likely to contribute to its acidity and reactivity in nucleophilic substitution reactions. The spirocyclic structure may also impart rigidity to the molecule, which can influence its binding interactions with biological targets.

Scientific Research Applications

Asymmetric Construction in Marine Toxins Synthesis

The compound 3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene is relevant in the asymmetric formation of the azaspiro[5.6]dodec-9-ene system, particularly in the synthesis of marine natural toxins. The Diels-Alder reactions involving α-methylene caprolactam and diene, catalyzed by Cu(II) and (S,S)-tBu-BOX complexes, yield spirocyclic compounds. These compounds are significant due to their good exo-selectivity and excellent enantioselectivity, making them applicable for synthesizing marine natural toxins, including those with cyclic imine moieties (Ishihara et al., 2002).

Antiviral Activity

A derivative of this compound, specifically the (1RS,2RS,6RS) variant, has been synthesized and characterized for its molecular and crystal structure. This compound, after undergoing specific synthesis processes, showed pronounced antiviral activity against smallpox vaccine virus. The study highlights the potential of such azaspiro compounds in developing new antiviral agents (Iusupov et al., 2022).

Acylation Processes

The compound is also relevant in acylation studies. For example, the acylation of related compounds in the presence of different bases and acyl chlorides has been studied, revealing insights into the regioselectivity of these chemical reactions. These findings are significant in understanding and manipulating the chemical behavior of azaspiro compounds for various applications (Koszytkowska-Stawińska et al., 2004).

Applications in Modular Synthesis

The compound's structural motif has been utilized in the modular synthesis of complex organic structures. For example, a nitroso-ene cyclization was developed to construct 1-azaspiro[4.4]nonane, which is a key structural motif in synthesizing cephalotaxus alkaloids. This demonstrates the compound's versatility in facilitating the synthesis of complex natural products (Huang et al., 2015).

properties

IUPAC Name

3-(4-nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c18-17(19)14-5-3-13(4-6-14)16-9-7-15(8-10-16)20-11-1-2-12-21-15/h1-6H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLIOWSPFUGBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCC=CCO2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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